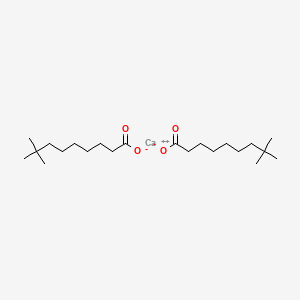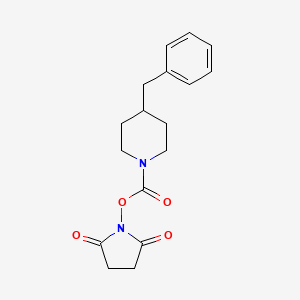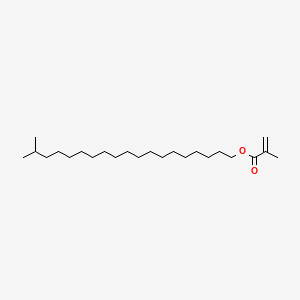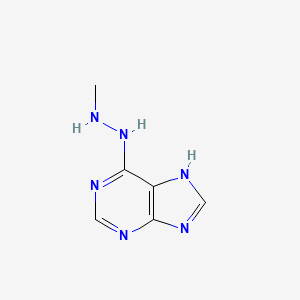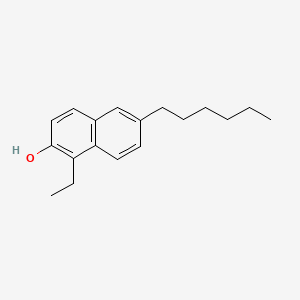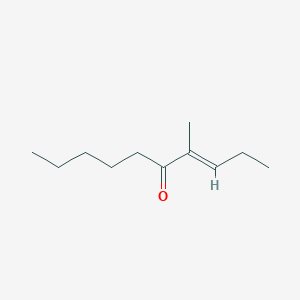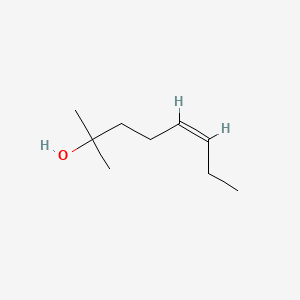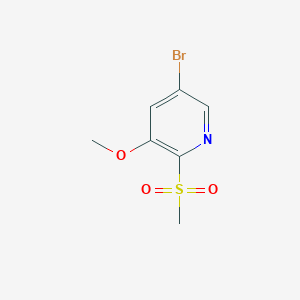
5-bromo-3-methoxy-2-(methylsulfonyl)Pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.11 g/mol . It is a pyridine derivative that contains bromine, methoxy, and methylsulfonyl functional groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-(methylsulfonyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-methoxy-2-(methylsulfonyl)pyridine derivatives .
Scientific Research Applications
5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine depends on its specific applicationThe presence of functional groups like bromine and methoxy can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylsulfonyl)pyridine: This compound lacks the methoxy group present in 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine.
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: This compound has a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of both methoxy and methylsulfonyl groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility and stability, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8BrNO3S |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-methylsulfonylpyridine |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-6-3-5(8)4-9-7(6)13(2,10)11/h3-4H,1-2H3 |
InChI Key |
DUOFSAVLELXBBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


